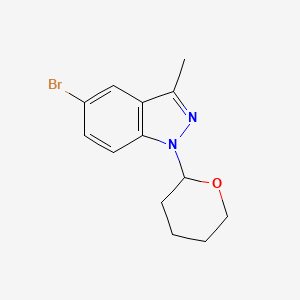
5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-methylbenzohydrazide with an appropriate nitrile or amidine under acidic or basic conditions to form the triazole ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group can lead to various substituted triazoles.
Aplicaciones Científicas De Investigación
5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(2-chloro-4-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-iodo-4-methylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, as it can provide insights into the effects of different substituents on the triazole ring.
Propiedades
Fórmula molecular |
C9H9BrN4 |
|---|---|
Peso molecular |
253.10 g/mol |
Nombre IUPAC |
5-(2-bromo-4-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-2-3-6(7(10)4-5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
Clave InChI |
BTKSXJPKJCKHGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC(=NN2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)


![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)



![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)


![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)

